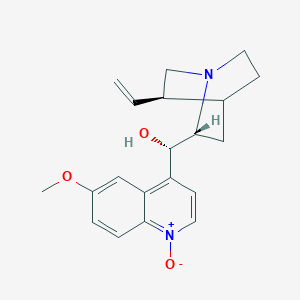

Quinidine 1'-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinidine 1’-Oxide is a metabolite of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. Quinidine 1’-Oxide, like other quinidine metabolites, has been studied for its pharmacokinetic properties and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

Quinidine 1’-Oxide can be synthesized through the oxidation of quinidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of Quinidine 1’-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

化学反応の分析

Types of Reactions

Quinidine 1’-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other quinidine derivatives.

Reduction: Reduction reactions can convert Quinidine 1’-Oxide back to quinidine or other reduced forms.

Substitution: Quinidine 1’-Oxide can participate in substitution reactions, particularly at the nitrogen or oxygen atoms

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

Oxidation Products: Various quinidine derivatives.

Reduction Products: Quinidine, dihydroquinidine.

Substitution Products: N-substituted or O-substituted quinidine derivatives.

科学的研究の応用

Pharmacokinetics and Dynamics

Quinidine 1'-oxide exhibits distinct pharmacokinetic properties compared to its parent compound, quinidine. A study investigated its kinetics in healthy subjects after administering single oral doses ranging from 3 to 15 mg. The findings revealed that this compound has a short elimination half-life of approximately 2.5 hours. The renal clearance rate was measured at about 1.3 L/hr, with only a small percentage (13.9%) of the administered dose recovered unchanged in urine within 12 hours . This rapid clearance suggests limited accumulation in the body, which may influence its therapeutic efficacy.

Antiarrhythmic Properties

Quinidine, including its metabolite this compound, is primarily used as an antiarrhythmic agent. It is indicated for the management of atrial fibrillation and flutter, as well as for treating ventricular arrhythmias. Quinidine works by prolonging the action potential duration and affecting ion currents in cardiac tissues, which helps restore normal sinus rhythm . Although this compound does not exhibit significant pharmacologic activity similar to quinidine itself, understanding its role in the overall pharmacological profile of quinidine is crucial for optimizing treatment regimens.

Drug Interaction Studies

Quinidine has been studied for its ability to inhibit the metabolism of other drugs. Specifically, it was shown to significantly inhibit the 4-hydroxylation of debrisoquine and the 1'-hydroxylation of bufuralol in vitro, indicating its potential as a tool for assessing drug metabolism pathways in humans . This property is particularly useful in pharmacogenomic studies where understanding individual variability in drug metabolism can lead to personalized medicine approaches.

Case Study: Brugada Syndrome Management

A notable application of quinidine (and by extension, its metabolite) is in the management of Brugada syndrome, a condition characterized by an increased risk of sudden cardiac death due to arrhythmias. In a clinical case report, patients with Brugada syndrome were treated with hydroquinidine (an analog) to stabilize their condition during electrical storms . While this case focused on hydroquinidine, it underscores the relevance of quinidine-related compounds in managing life-threatening arrhythmias.

Comparative Analysis of Quinidine and this compound

| Property | Quinidine | This compound |

|---|---|---|

| Elimination Half-Life | Longer (~6-8 hours) | Shorter (~2.5 hours) |

| Pharmacological Activity | Antiarrhythmic | Minimal |

| Renal Clearance | Variable | Approximately 1.3 L/hr |

| Role in Drug Interactions | Significant inhibitor | Limited data |

作用機序

The mechanism of action of Quinidine 1’-Oxide involves its interaction with ion channels in cardiac cells. It primarily affects sodium and potassium channels, leading to the prolongation of the action potential and refractory period. This action helps in stabilizing the cardiac rhythm and preventing arrhythmias .

類似化合物との比較

Similar Compounds

Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.

Dihydroquinidine: A reduced form of quinidine with similar antiarrhythmic properties.

Cinchonidine: Another Cinchona alkaloid with similar chemical structure and pharmacological effects

Uniqueness

Quinidine 1’-Oxide is unique due to its specific oxidation state and the presence of an N-oxide group. This structural feature imparts distinct pharmacokinetic and pharmacodynamic properties compared to other quinidine derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

生物活性

Quinidine 1'-Oxide, a metabolite of quinidine, has garnered attention in pharmacological research due to its biological activity and implications in drug metabolism. This article delves into the compound's pharmacokinetics, mechanisms of action, and its role in drug interactions, supported by case studies and relevant data.

Overview of this compound

Quinidine is primarily known as an antiarrhythmic agent and an antimalarial drug. Its metabolism leads to several metabolites, including this compound, which is formed through the action of cytochrome P450 enzymes, particularly CYP3A4. Understanding the biological activity of this compound is crucial for comprehending the overall pharmacological effects of quinidine.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various contexts. A notable study investigated the kinetics and dynamics of quinidine-N-oxide (another name for this compound) after single oral doses ranging from 3 to 15 mg in healthy subjects. The results indicated:

- Elimination Half-Life : Approximately 2.5±0.28 hours.

- Renal Clearance : 1.3±0.3 L/hr.

- Percentage Excreted Unchanged : Only 13.9%±3.7% of the dose was recovered in urine as unchanged compound within 12 hours.

These findings highlight that this compound has a shorter half-life compared to its parent compound, quinidine, suggesting a different pharmacodynamic profile .

Quinidine acts primarily through the inhibition of sodium and potassium channels, which is crucial for its antiarrhythmic effects. This compound retains some pharmacological activity but does not exhibit the same level of efficacy as quinidine itself. Specifically:

- Sodium Channel Inhibition : Quinidine inhibits sodium channel protein type 5 subunit alpha, which is essential for cardiac action potentials.

- Potassium Channel Inhibition : It also affects various potassium channels (e.g., KCNH2), leading to prolonged action potential duration and QT interval prolongation .

Biological Activity and Drug Interactions

Quinidine and its metabolites, including this compound, significantly influence drug metabolism through their interactions with cytochrome P450 enzymes. Quinidine has been shown to inhibit the metabolism of other drugs, thereby increasing their plasma concentrations and potential toxicity.

Case Studies

- Debrisoquine Metabolism : A study involving phenotyping subjects for debrisoquine oxidation status demonstrated that co-administration of quinidine increased metabolic ratios significantly (mean increase of 26-fold). This indicates that quinidine can markedly inhibit specific metabolic pathways in vivo .

- QT Interval Prolongation : Clinical observations have noted that therapeutic levels of quinidine can lead to significant QT interval prolongation, which poses risks for arrhythmias such as Torsades de Pointes. The metabolite this compound contributes to these effects but is less potent than quinidine itself .

Comparative Table of Quinidine and this compound

| Property | Quinidine | This compound |

|---|---|---|

| Half-Life | Variable (up to 8 hours) | 2.5±0.28 hours |

| Renal Clearance | Variable | 1.3±0.3 L/hr |

| Inhibition Potency | Potent inhibitor | Less potent |

| Primary Action | Sodium & potassium channel blocker | Limited activity |

| Therapeutic Use | Antiarrhythmic & antimalarial | Not used clinically |

特性

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-NBGVHYBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。